Rasagiline tartrate

Overview

Description

Rasagiline is used to treat symptoms of Parkinson’s disease such as stiffness, tremors, spasms, and poor muscle control . It is sometimes used with another medicine called levodopa . Rasagiline is an irreversible inhibitor of monoamine oxidase-B and is used as a monotherapy to treat symptoms in early Parkinson’s disease or as an adjunct therapy in more advanced cases .

Synthesis Analysis

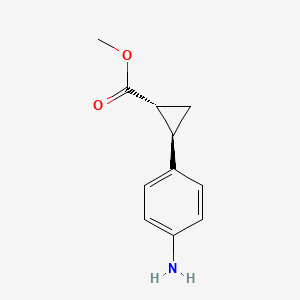

Rasagiline tartrate is synthesized from commercially available starting materials with acceptable specifications . Different strategies are employed to allow the introduction of the propargylamine fragment, generating racemic rasagiline . Both manufacturers then carry out a standard resolution procedure . The drug substance synthesis is carried out in 3 steps starting from the main starting material 1-aminoindan .Molecular Structure Analysis

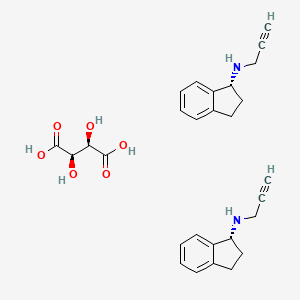

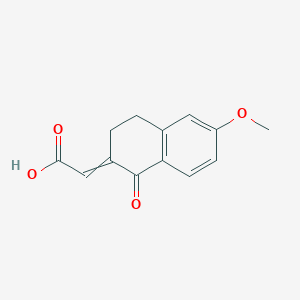

The chemical name of rasagiline tartrate is ®-N-(prop-2-ynyl)-2,3-dihydro-1 H-inden-1-amine (2 R,3 R)-2,3-dihydroxybutanedioic acid salt 2:1 corresponding to the molecular formula C . The molecular weight is 492.564 Da .Chemical Reactions Analysis

The formation of products on the reaction of Rasagilline with different solvents involved different mechanisms . The sites of interaction were confirmed by elemental analysis using IR and 1H-NMR spectroscopic methods .Physical And Chemical Properties Analysis

Rasagiline is chemically known as ®-N-(Prop-2-ynyl)-2,3dihydro 1-H-inden-1-amine . Its molecular formula is (C12H13N) CH4SO3, and its molecular weight is 267.34 g/mol . Rasagiline is a white to off-white, crystalline solid . It is freely soluble in water, ethanol, and sparingly soluble in isopropyl alcohol .Scientific Research Applications

Treatment of Parkinson’s Disease

Rasagiline tartrate is primarily used for the treatment of idiopathic Parkinson’s disease (PD) as monotherapy (without levodopa) or as adjunct therapy (with levodopa) in patients with end of dose fluctuations . It is administered orally, at a dose of 1 mg once daily with or without levodopa .

Inhibition of Monoamine Oxidase (MAO) Type B

Rasagiline is a chemical inhibitor of the enzyme monoamine oxidase (MAO) type B which has a major role in the inactivation of biogenic and diet-derived amines in the central nervous system . MAO-B is responsible for metabolizing dopamine in the central nervous system; as dopamine deficiency is the main contributing factor to the clinical manifestations of Parkinson’s disease, inhibition of MAO-B should tend to restore dopamine levels towards normal values and thus improve the condition .

Symptomatic Treatment of Parkinson’s Disease

Rasagiline was developed for the symptomatic treatment of Parkinson’s disease both as monotherapy in early disease and as adjunct therapy to levodopa + aminoacids decarboxylase inhibitor (LD + ADI) in patients with motor fluctuations .

Neuroprotection and Delaying the Progression of Parkinson’s Disease

Rasagiline has a certain potential in neuroprotection and delaying the progression of Parkinson’s disease (PD) . However, the poor pharmacokinetics (PK) characteristics of conventional oral tablets and poor medication compliance limit the optimal efficacy of rasagiline .

Long-acting Injectable In Situ Gel of Rasagiline

A sustained-release rasagiline in situ gel has been designed and optimized based on in vitro release and in vivo PK results . After subcutaneous administration of the optimized gel formulation at a monthly dose, the plasma concentration of rasagiline was mainly maintained at 5–10 ng/ml for about 1 month .

Treatment of Dopamine Deficiency

According to recent surveys conducted with healthy individuals and PD patients in China and Japan, rasagiline can safely and effectively treat PD symptoms by blocking the decomposition of the neurotransmitter dopamine, with good drug tolerance and long-lasting effects .

Mechanism of Action

Target of Action

Rasagiline tartrate primarily targets Monoamine Oxidase B (MAO-B) . MAO-B is an enzyme found in the brain and liver, playing a significant role in the metabolic degradation of neurotransmitters like dopamine .

Mode of Action

Rasagiline tartrate acts as an irreversible inhibitor of MAO-B . By inhibiting MAO-B, it prevents the breakdown of dopamine, leading to an increase in extracellular levels of dopamine in the striatum . This increase in dopamine levels helps alleviate the motor deficits symptomatic of Parkinson’s disease .

Biochemical Pathways

The primary biochemical pathway affected by rasagiline tartrate is the dopaminergic pathway . By inhibiting the breakdown of dopamine, rasagiline tartrate increases the availability of dopamine in the brain, enhancing dopaminergic transmission . Additionally, rasagiline has been shown to induce the overexpression of the Bcl-2 protein, a downstream factor in the PI3K-Akt signaling pathway .

Pharmacokinetics

Rasagiline tartrate exhibits a bioavailability of 36% and is primarily metabolized in the liver via CYP1A2 . The drug is rapidly absorbed, with peak plasma concentrations occurring around 1 hour post-dose . The elimination half-life of rasagiline tartrate is approximately 3 hours . Its pharmacological effect lasts longer due to its irreversible inhibition of mao-b . Less than 1% of rasagiline is excreted as unchanged drug in urine .

Result of Action

The inhibition of MAO-B by rasagiline tartrate leads to an increase in dopamine levels in the brain, which helps reduce the motor deficits associated with Parkinson’s disease . Additionally, rasagiline has been shown to have neuroprotective effects, potentially delaying the onset of symptoms and progression of neuronal deterioration .

Action Environment

The action of rasagiline tartrate can be influenced by various environmental factors. Furthermore, the drug’s absorption and efficacy can be influenced by the patient’s metabolic state, as indicated by a study showing different pharmacokinetic profiles under fasting and fed conditions .

Safety and Hazards

Rasagiline may cause some unwanted effects . Although not all of these side effects may occur, if they do occur they may need medical attention . Some of the serious side effects include severe headache, blurred vision, pounding in your neck or ears, extreme drowsiness or falling asleep suddenly, even after feeling alert, unusual changes in mood or behavior, hallucinations, a light-headed feeling, like you might pass out, or worsening symptoms of Parkinson’s disease (especially uncontrolled muscle movements) .

Future Directions

Rasagiline is used for the treatment of the signs and symptoms of idiopathic Parkinson’s disease as initial monotherapy and as adjunct therapy to levodopa . Future research may focus on evaluating the pharmacokinetics, safety, and bioequivalence of two formulations of rasagiline tablets in healthy subjects under fasting and fed conditions .

properties

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;(1R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H13N.C4H6O6/c2*1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;5-1(3(7)8)2(6)4(9)10/h2*1,3-6,12-13H,7-9H2;1-2,5-6H,(H,7,8)(H,9,10)/t2*12-;1-,2-/m111/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKHOZXCTLKSLJ-KHAGDFGNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1CCC2=CC=CC=C12.C#CCNC1CCC2=CC=CC=C12.C(C(C(=O)O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCN[C@@H]1CCC2=CC=CC=C12.C#CCN[C@@H]1CCC2=CC=CC=C12.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

136236-52-7 | |

| Record name | Rasagiline tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136236527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R)-(+)-N-prop-2-yn-1-ylindan-1-amine (2R,3R)-2,3-dihydroxybutanedioate (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RASAGILINE TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9A329CN07 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-aminothieno[2,3-c]pyridazine-6-carboxylate](/img/structure/B3321510.png)

![Rupatadine fumarate impurity A [EP]](/img/structure/B3321529.png)

![Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B3321540.png)

![3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[[(9R)-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione](/img/structure/B3321588.png)

![1-Methyl-1,3,7-triazaspiro[4.4]nonan-4-one](/img/structure/B3321593.png)